![molecular formula C23H23N3O2S B2691979 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-45-4](/img/structure/B2691979.png)

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

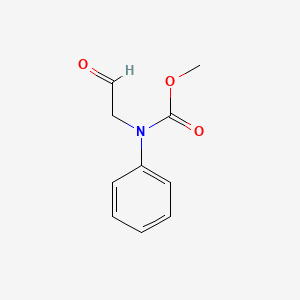

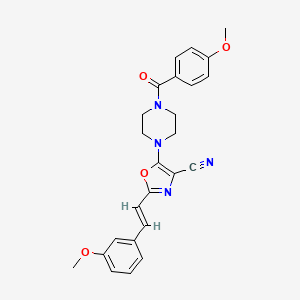

Compounds with structures similar to the one you provided are often used in medicinal chemistry due to their potential biological activities . They usually contain a benzamide moiety, which is a common structural motif in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of carboxylic acids and amines . Another common method is the reductive amination, which is a popular approach in the pharmaceutical industry for C–N bond construction .Molecular Structure Analysis

The molecular structure of these compounds often includes a benzamide moiety and a pyrazole ring . Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

The chemical reactions involving these compounds often include oxidation and bromination . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, making them more reactive .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Structural Analysis

- The study by Mohareb et al. (2004) outlines the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are pivotal in yielding various derivatives including pyrazole and pyrazolopyrimidine, highlighting the compound's role in the development of diverse heterocyclic compounds Mohareb et al., 2004.

- Elmagd et al. (2017) utilized thiosemicarbazide derivatives as precursors for synthesizing compounds with structures such as imidazole and 1,3,4-thiadiazole, indicating the versatility of related compounds in creating a broad range of heterocyclic compounds Elmagd et al., 2017.

- Holzer et al. (2003) conducted 1H and 13C NMR spectroscopic investigations on derivatives of 4-benzoyl pyrazolone oxime, providing insights into the tautomeric structures and the stabilization by intramolecular hydrogen bonds, critical for understanding the structural dynamics of such compounds Holzer et al., 2003.

Biological Activity and Applications

- Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity, highlighting the potential medicinal applications of such compounds Hebishy et al., 2020.

- Kamal El-Dean et al. (2015) reported on the synthesis of thieno[2,3-c]pyrazole derivatives with various substituted groups, demonstrating significant antibacterial and anti-fungal activities, as well as high anti-inflammatory activity, suggesting the compound's utility in developing antimicrobial and anti-inflammatory agents Kamal El-Dean et al., 2015.

Material Science and Polymer Applications

- Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from related compounds, showing their solubility and thermal stability, which are essential properties for materials science applications Hsiao et al., 2000.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzoyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-23(2,3)26-21(18-13-29-14-19(18)25-26)24-22(28)17-11-9-16(10-12-17)20(27)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQLFAMPPIMAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)

![2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2691905.png)

![1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2691907.png)

![tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2691912.png)

![5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691915.png)

![4-[4-(4-Formyl-2-nitrophenyl)piperazino]-3-nitrobenzaldehyde](/img/structure/B2691916.png)

![N-(4-fluorophenyl)-2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2691918.png)